molecular formula C13H14N4OS B12378039 Antifungal agent 72

Antifungal agent 72

Cat. No.: B12378039
M. Wt: 274.34 g/mol
InChI Key: RKDJDORYIGWQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 72 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for antifungal agents often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Antifungal agent 72 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.

Scientific Research Applications

Antifungal agent 72 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of antifungal activity and resistance.

    Biology: Investigated for its effects on fungal cell physiology and gene expression.

    Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those resistant to existing antifungal drugs.

    Industry: Utilized in the development of new antifungal formulations and products for agricultural and clinical use.

Mechanism of Action

The mechanism of action of antifungal agent 72 involves the inhibition of the efflux pump function and the downregulation of resistance-associated genes. This is achieved through the disruption of the Pdr1-KIX interaction, which is crucial for the regulation of efflux pump genes in fungi . By inhibiting this interaction, this compound effectively reduces the efflux of antifungal drugs from fungal cells, thereby enhancing their efficacy.

Comparison with Similar Compounds

  • Fluconazole
  • Amphotericin B
  • Caspofungin

Properties

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

5-amino-N-(2,3-dihydro-1H-inden-5-yl)-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C13H14N4OS/c14-11-7-12(18)17(16-11)13(19)15-10-5-4-8-2-1-3-9(8)6-10/h4-7,16H,1-3,14H2,(H,15,19)

InChI Key

RKDJDORYIGWQPB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=S)N3C(=O)C=C(N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.